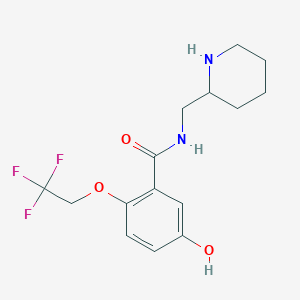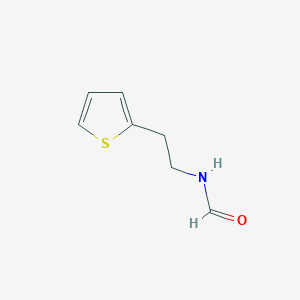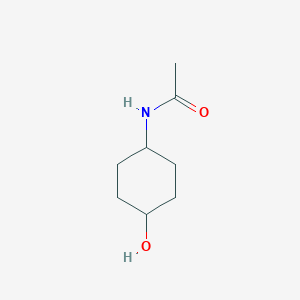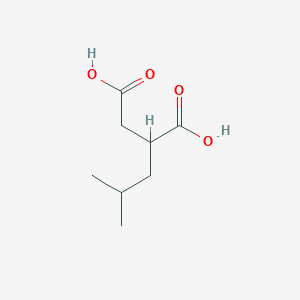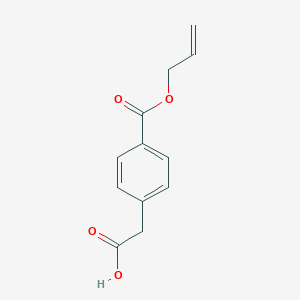
4-(Allyloxycarbonyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Allyloxycarbonyl)phenylacetic acid (ACP) is a synthetic compound that has gained significant attention in the field of pharmaceutical research. ACP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its potent anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of 4-(Allyloxycarbonyl)phenylacetic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-(Allyloxycarbonyl)phenylacetic acid reduces inflammation, pain, and fever.
生化学的および生理学的効果
4-(Allyloxycarbonyl)phenylacetic acid has been shown to have potent anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(Allyloxycarbonyl)phenylacetic acid has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. These effects make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 4-(Allyloxycarbonyl)phenylacetic acid is its high yield through the synthesis method mentioned above. 4-(Allyloxycarbonyl)phenylacetic acid is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-(Allyloxycarbonyl)phenylacetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 4-(Allyloxycarbonyl)phenylacetic acid has not been extensively studied for its toxicity, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for the research and development of 4-(Allyloxycarbonyl)phenylacetic acid. One area of interest is the development of 4-(Allyloxycarbonyl)phenylacetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 4-(Allyloxycarbonyl)phenylacetic acid for the treatment of other inflammatory conditions, such as inflammatory bowel disease and asthma. Additionally, more research is needed to determine the safety and toxicity profile of 4-(Allyloxycarbonyl)phenylacetic acid, particularly with long-term use.
Conclusion
In conclusion, 4-(Allyloxycarbonyl)phenylacetic acid is a synthetic compound with potent anti-inflammatory and analgesic properties. It is synthesized through a simple and efficient method and has been extensively studied for its potential use in the treatment of various inflammatory conditions. 4-(Allyloxycarbonyl)phenylacetic acid inhibits the production of prostaglandins and has been found to reduce inflammation, pain, and fever. Although 4-(Allyloxycarbonyl)phenylacetic acid has some limitations, such as low solubility in water, it is a promising candidate for further research and development.
合成法
The synthesis of 4-(Allyloxycarbonyl)phenylacetic acid involves the reaction of 4-bromo-phenylacetic acid with allyl chloroformate in the presence of triethylamine. The resulting product is then hydrolyzed to obtain 4-(Allyloxycarbonyl)phenylacetic acid. The yield of 4-(Allyloxycarbonyl)phenylacetic acid obtained through this method is high, and the process is relatively simple, making it a popular method for the synthesis of 4-(Allyloxycarbonyl)phenylacetic acid.
科学的研究の応用
4-(Allyloxycarbonyl)phenylacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to cause pain and inflammation. 4-(Allyloxycarbonyl)phenylacetic acid has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. These properties make 4-(Allyloxycarbonyl)phenylacetic acid a promising candidate for the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.
特性
CAS番号 |
142650-93-9 |
|---|---|
製品名 |
4-(Allyloxycarbonyl)phenylacetic acid |
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
2-(4-prop-2-enoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-2-7-16-12(15)10-5-3-9(4-6-10)8-11(13)14/h2-6H,1,7-8H2,(H,13,14) |
InChIキー |
BIKRXPVRJQADOE-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
正規SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O |
同義語 |
Benzeneacetic acid, 4-[(2-propenyloxy)carbonyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



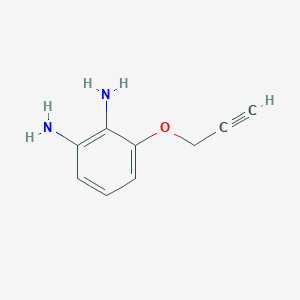
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
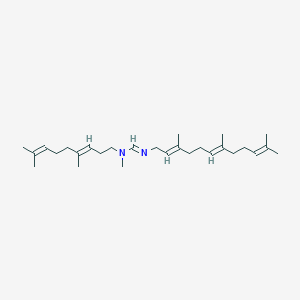
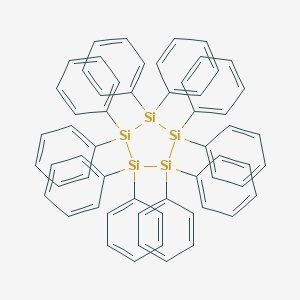
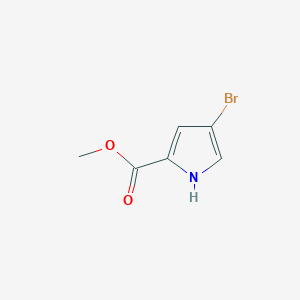
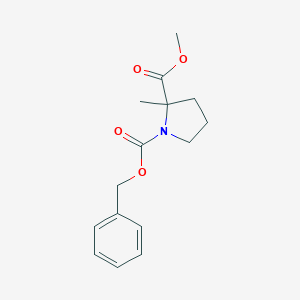
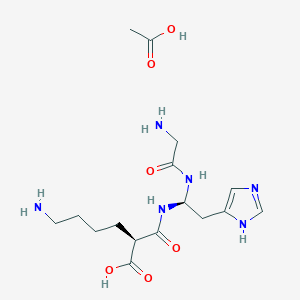
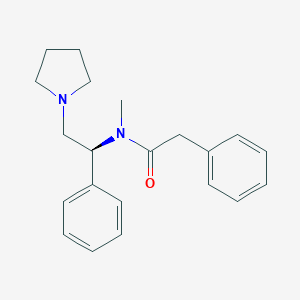
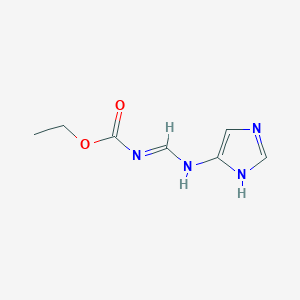
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
